molecular formula C18H21ClN4O2S B2404203 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 897620-69-8

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No. B2404203
CAS RN: 897620-69-8
M. Wt: 392.9
InChI Key: CLPZFARIUVCVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea, also known as AC-55541, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antioxidant Activity

The synthesis of new thiazole analogues possessing urea, thiourea, and selenourea functionality has been reported, showcasing potent antioxidant activity. These compounds were evaluated using various radical scavenging methods, and some demonstrated significant activity compared to standard antioxidants (Reddy et al., 2015).

Antitumor Activity

Research on 1,3,4-thiadiazole-2-yl derivatives has shown anti-tumor metastasis properties. These compounds, through their structural modifications, have been analyzed for their effect on tumor metastasis, indicating potential in cancer treatment strategies (Xia, 2011).

Antibacterial and Antifungal Activity

Studies have synthesized novel compounds with urea and thiourea groups, demonstrating antibacterial and antifungal activity. These findings suggest the potential for developing new antimicrobial agents (Sujatha et al., 2019).

Inhibition of Carbonic Anhydrase

Coumarylthiazole derivatives containing urea/thiourea groups have been investigated for their inhibitory effects on carbonic anhydrase, showing potential for clinical applications in conditions such as epilepsy, diuretics, and glaucoma (Kurt et al., 2016).

Dye-Sensitized Solar Cells

Cyclic thiourea/urea functionalized triphenylamine-based dyes have been developed for use in dye-sensitized solar cells, exhibiting high photovoltaic performance. Such advancements indicate the compound's utility in enhancing renewable energy technologies (Wu et al., 2013).

properties

IUPAC Name

1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-13-5-7-14(8-6-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11H2,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZFARIUVCVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

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